molecular formula C21H27N5O3S B11470027 2-[(4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide

2-[(4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide

Cat. No.: B11470027
M. Wt: 429.5 g/mol
InChI Key: VHDBAUCPKZUFRN-UHFFFAOYSA-N
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Description

2-[(4-CYCLOHEXYL-5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]ACETAMIDE is a complex organic compound that features a triazole ring, a cyclohexyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-CYCLOHEXYL-5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, often using cyclohexyl halides.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached through an amide bond formation, typically using coupling reagents like EDCI or DCC.

    Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring and the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.

    Biological Studies: It can be used in studies to understand the interaction of triazole-containing compounds with biological systems.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring and the cyclohexyl group are likely key to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-CYCLOHEXYL-5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]ACETAMIDE: can be compared to other triazole-containing compounds such as:

Uniqueness

The uniqueness of 2-[(4-CYCLOHEXYL-5-OXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[4-(2-OXO-1-PYRROLIDINYL)BENZYL]ACETAMIDE lies in its combination of a triazole ring, a cyclohexyl group, and a pyrrolidinyl group, which together confer unique chemical and biological properties.

Properties

Molecular Formula

C21H27N5O3S

Molecular Weight

429.5 g/mol

IUPAC Name

2-[(4-cyclohexyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C21H27N5O3S/c27-18(14-30-21-24-23-20(29)26(21)17-5-2-1-3-6-17)22-13-15-8-10-16(11-9-15)25-12-4-7-19(25)28/h8-11,17H,1-7,12-14H2,(H,22,27)(H,23,29)

InChI Key

VHDBAUCPKZUFRN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)NN=C2SCC(=O)NCC3=CC=C(C=C3)N4CCCC4=O

Origin of Product

United States

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